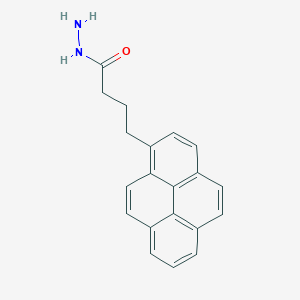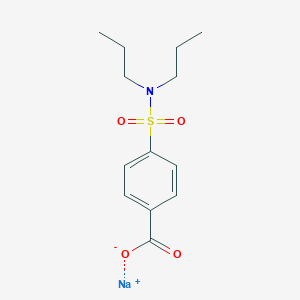
1-哌啶氧基,4-((2-羟乙基)二甲基铵)-2,2,6,6-四甲基-
描述
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the provided studies. Paper details the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, also known as Bobbitt's salt, and its oxyl radical counterpart. The synthesis process is described as cost-effective and environmentally friendly, with high yields over a few steps from commercially available precursors. The oxyl radical is obtained in 85% yield, and the oxoammonium salt in 88% yield, with an overall yield of 75%. The synthesis is also noted for its 'green' aspects, using water as a solvent and minimal environmentally unfriendly materials.
Molecular Structure Analysis
In paper , the molecular structure of redox derivatives of piperidine is analyzed using X-ray diffraction and NMR spectroscopy. The study reveals that the compounds possess a chair conformation with equatorial orientation of the CH2C(O)NH2 group. The geometry of the N1 atom of the heterocycle changes with the oxidation state, from pyramidal to weakly pyramidal, and finally to planar as the nitrogen atom's oxidation state increases. This is accompanied by a shortening of the N1-O1 bond, indicating a transition from a single to a double bond.
Chemical Reactions Analysis
The oxidative capabilities of the synthesized compounds are highlighted in paper , where Bobbitt's salt is used for the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. The oxyl radical serves as a catalytic or stoichiometric oxidant in various reactions. Paper discusses the thermal decomposition of a stable covalent adduct of a benzylic radical and a nitroxyl radical, which is used to initiate the polymerization of styrene. The adduct decomposes to generate a benzylic radical and a passive nitroxyl radical, allowing for living polymerization conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperidine derivatives are inferred from their synthesis and molecular structure. The 'green' synthesis approach suggests that the compounds are environmentally friendly and non-toxic . The detailed molecular structure analysis provides insights into the stability and reactivity of the compounds, with the ease of redox reactions being attributed to the low energy of the transition process between the piperidinoxyl and oxopiperidinium cation .
Case Studies and Applications
The application of these compounds in oxidative reactions is a recurring theme in the papers. Bobbitt's salt is used in a variety of oxidation reactions, demonstrating its versatility as an oxidant . The thermal decomposition of the piperidine adduct for initiating polymerization is a specific case study that showcases the practical use of these compounds in the field of polymer chemistry. The pharmacological effects of optically active piperidine derivatives are also explored, with one enantiomer being identified as the active form for antihypertensive effects . These case studies highlight the potential of piperidine derivatives in both chemical synthesis and pharmaceutical applications.
科学研究应用
抗氧化机制及其意义
坦波,一种提到的化合物的环状硝氧自由基衍生物,表现出显著的抗氧化特性,使其成为与氧化应激和炎症相关的疾病治疗应用的候选者。研究表明,坦波和相关的环状硝氧自由基可以减轻一氧化氮衍生的氧化剂的毒性,而这些氧化剂在炎症条件下普遍存在。这些化合物通过与二氧化氮和碳酸根自由基快速反应,导致它们氧化为鎓离子,从而实现这一目的。这些鎓离子随后可以循环回硝氧自由基,表明环状硝氧自由基在减轻炎症条件下的组织损伤方面具有潜力 (Augusto et al., 2008)。
提高生物利用度
胡椒碱,黑胡椒 (Piper nigrum) 的主要活性成分,已被证明可以提高各种治疗药物和植物化学物质的生物利用度。这是通过其对肝脏中药物生物转化酶(例如芳烃羟化酶和 UDP-葡萄糖醛酸转移酶)的抑制作用以及影响肠刷状缘的超微结构来实现的,从而导致吸收增加。这些特性使胡椒碱成为提高药物和营养素功效的重要化合物,因为它促进了它们的吸收和利用 (Srinivasan, 2007)。
抗分枝杆菌活性
哌嗪的结构基序存在于目标化合物中,其抗分枝杆菌特性已得到探索。几种含有哌嗪的分子对结核分枝杆菌表现出有效的活性,包括耐药菌株。哌嗪作为一种药物支架的多功能性促进了针对结核病的新型治疗剂的开发,突出了结构设计和药物开发中结构与活性之间关系的重要性 (Girase et al., 2020)。
接枝以实现多功能应用
羟乙基纤维素 (HEC),与所讨论化合物的结构家族相关的衍生物,通过与聚合物的接枝,其工业和生物医学应用得到了扩展。这种改性改善了其在药物递送、刺激响应性水凝胶和超吸收剂等领域的性能和应用。与 HEC 形成接枝共聚物的能力证明了该化合物的多功能性以及在创造具有增强功能的新材料方面的潜力 (Noreen et al., 2020)。
安全和危害
The compound is harmful if swallowed and causes serious eye damage . It may cause damage to organs through prolonged or repeated exposure . When handling the compound, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Do not breathe dust, fume, gas, mist, vapors, or spray .
作用机制
Target of Action
Tempocholine, also known as 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-, is a complex compound with a unique mechanism of actionGiven its structural similarity to acetylcholine, it may interact with cholinergic receptors .
Mode of Action
It is described as a polar tracer , which suggests that it might be used to track or visualize certain biological processes or structures.
Biochemical Pathways
Compounds similar to tempocholine, such as acetylcholine, play a significant role in the cholinergic system, affecting various physiological functions .
Result of Action
As a polar tracer, Tempocholine might be used to visualize or track certain biological processes or structures .
属性
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(15(5,6)7-8-16)10-13(3,4)14(12)17/h11,16H,7-10H2,1-6H3/q+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBLQXRNFLSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964906 | |
| Record name | {4-[(2-Hydroxyethyl)(dimethyl)azaniumyl]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl- | |
CAS RN |
50669-92-6 | |
| Record name | Tempocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050669926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(2-Hydroxyethyl)(dimethyl)azaniumyl]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of Tempocholine in membrane research?
A1: Tempocholine is primarily used as a spin label in electron spin resonance (ESR) spectroscopy to study the properties and dynamics of biological membranes [, , , ]. Its water-soluble nature makes it particularly useful for probing the hydrophilic regions of membranes.
Q2: How does Tempocholine interact with lipid membranes?
A2: Being a charged, hydrophilic molecule, Tempocholine partitions preferentially into the aqueous phase and interacts with the polar headgroup regions of lipid bilayers [, ]. It does not readily penetrate the hydrophobic core of the membrane, making it a valuable probe for studying membrane surface properties.
Q3: Can Tempocholine be used to study membrane permeability?
A3: Yes, Tempocholine's ability to be entrapped within liposomes and its sensitivity to changes in membrane integrity make it a useful tool for studying membrane permeability [, , , ]. The release of Tempocholine from liposomes can be monitored via ESR, providing insights into factors influencing membrane leakage, such as lipid composition, presence of proteins, or external stimuli.
Q4: Can Tempocholine be used to study membrane interactions with proteins?
A5: Yes, Tempocholine has been used to study the interaction of membrane-associated proteins with lipid bilayers [, ]. For instance, the interaction of erythrocyte membrane protein band 4.1 with phosphatidylserine-containing liposomes was investigated by monitoring Tempocholine release []. The study revealed that band 4.1 binding to the liposomes increased membrane permeability to Tempocholine, suggesting a perturbation of the bilayer structure upon protein interaction.
Q5: What is the significance of using Tempocholine in conjunction with hyposmotic stress in red blood cell studies?
A6: Researchers have employed Tempocholine in combination with hyposmotic stress to investigate the effects of aging on red blood cells []. By subjecting erythrocytes to solutions of varying osmolarities in the presence of Tempocholine, they observed differences in the amount of spin label entrapped within resealed ghosts. This technique provided insights into alterations in membrane properties and the ability of red blood cells to withstand osmotic changes during aging.
Q6: How have researchers employed Tempocholine to study immune responses to membrane-associated antigens?
A7: Tempocholine has proven valuable in spin membrane immunoassays designed to detect antibodies against membrane-bound antigens [, , ]. In these assays, target antigens are incorporated into liposomes containing Tempocholine. Upon antibody binding and complement activation, the liposomes are lysed, leading to the release of the spin label. This release, detectable by ESR, serves as a measure of antibody presence and activity.
Q7: What insights into cholesterol's role in membranes have been gained using Tempocholine?
A8: Studies utilizing Tempocholine have shed light on the influence of cholesterol on oxygen transport in membranes [, ]. Researchers observed that cholesterol reduces oxygen transport in the headgroup region and near the membrane surface but has minimal effect on transport in the bilayer's center []. This suggests that cholesterol's condensing effect on membrane packing is more pronounced in the headgroup region, influencing the diffusion of small molecules like oxygen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







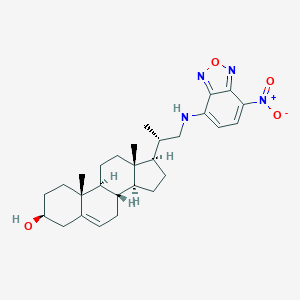
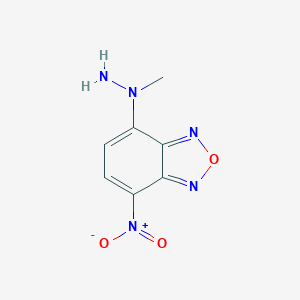
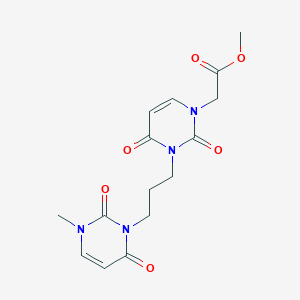
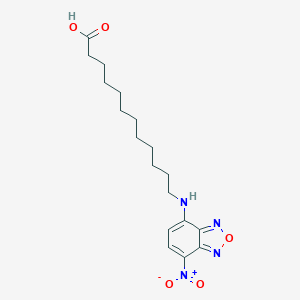
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)


